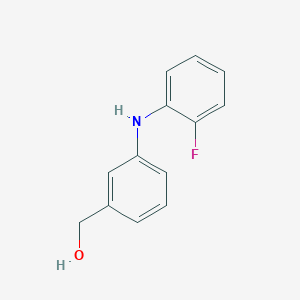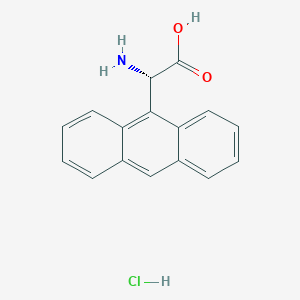
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride is a chiral amino acid derivative with an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which is functionalized to introduce the amino acid moiety.
Functionalization: Anthracene is first converted to 9-anthraldehyde through oxidation.
Amino Acid Introduction: The aldehyde group is then subjected to reductive amination with glycine or its derivatives to form the desired amino acid structure.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amino acid can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the amino acid component can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthraldehyde: A precursor in the synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride.
Anthracene-9-carboxylic acid: Another anthracene derivative with different functional groups.
9,10-Diphenylanthracene: A structurally similar compound used in organic electronics.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H14ClNO2 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
(2S)-2-amino-2-anthracen-9-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C16H13NO2.ClH/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,17H2,(H,18,19);1H/t15-;/m0./s1 |
Clé InChI |
ICULRALQXRVBLE-RSAXXLAASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


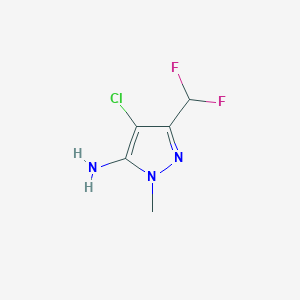
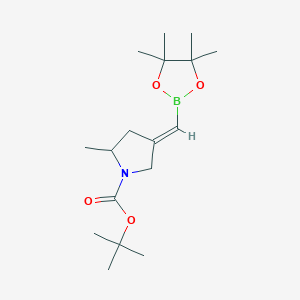
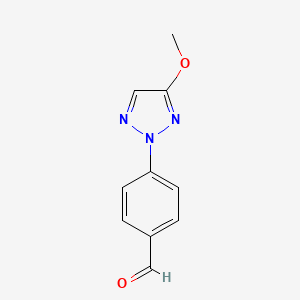

![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)
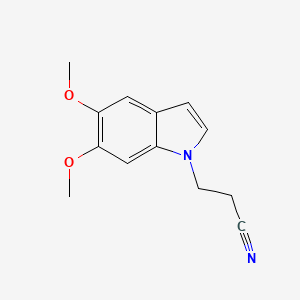
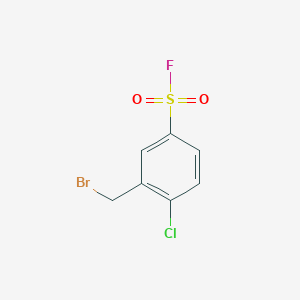


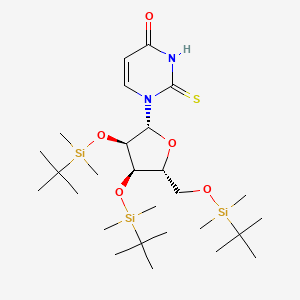

![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
